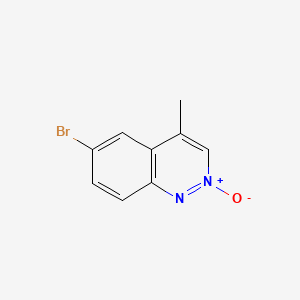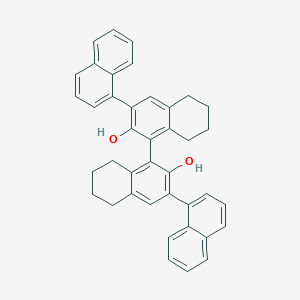
n-Butylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
n-Butylphosphine, also known as Tri-n-butylphosphine or Tributylphosphane, is an organophosphorus compound. It is a tertiary phosphine and is an oily liquid at room temperature, with a nauseating odor . It is used as a catalyst modifier in the cobalt-catalyzed hydroformylation of alkenes for industrial use .
Synthesis Analysis
n-Butylphosphine can be synthesized by the hydrophosphination of phosphine with 1-butene . The addition proceeds by a free radical mechanism, and so the Markovnikov rule is not followed . It can also be prepared in the laboratory by reaction of the appropriate Grignard reagent with phosphorus trichloride .
Molecular Structure Analysis
The molecular formula of n-Butylphosphine is P(CH2CH2CH2CH3)3 . It has a molecular weight of 202.32 . The structure of n-Butylphosphine can be viewed using Java or Javascript .
Chemical Reactions Analysis
n-Butylphosphine reacts with oxygen to give a phosphine oxide . This reaction is so fast that the compound is usually handled under an inert atmosphere . It is also easily alkylated . It has been used as a reducing reagent in solid phase peptide synthesis by oxidation-reduction condensation .
Physical And Chemical Properties Analysis
n-Butylphosphine is a colorless oily liquid with a stench and nauseating odor . It has a density of 0.82 g/ml . It is soluble in organic solvents such as heptane . It has a boiling point of 240 °C .
Mechanism of Action
Safety and Hazards
n-Butylphosphine is considered hazardous . It is flammable and catches fire spontaneously if exposed to air . It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is toxic to aquatic life with long-lasting effects .
properties
CAS RN |
1732-74-7 |
|---|---|
Product Name |
n-Butylphosphine |
Molecular Formula |
CHCl2D |
Molecular Weight |
0 |
synonyms |
n-Butylphosphine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)